2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
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Overview
Description
2,3-Diazabicyclo[221]hept-5-ene-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes two nitrogen atoms and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the reaction of a suitable diene with a diazo compound under controlled conditions. One common method involves the use of diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate as an intermediate . The reaction conditions often require specific solvents and temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracetic acid, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its interaction with molecular targets through its nitrogen atoms and carboxylic acid groups. These interactions can lead to the formation of stable complexes or the activation of specific pathways. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound shares a similar bicyclic structure but lacks the nitrogen atoms present in 2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid.
Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: An ester derivative of the compound, used as an intermediate in its synthesis.
Properties
CAS No. |
740060-59-7 |
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Molecular Formula |
C7H8N2O4 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H8N2O4/c10-6(11)8-4-1-2-5(3-4)9(8)7(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13) |
InChI Key |
SEULEVHUEBOMFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1N(N2C(=O)O)C(=O)O |
Origin of Product |
United States |
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